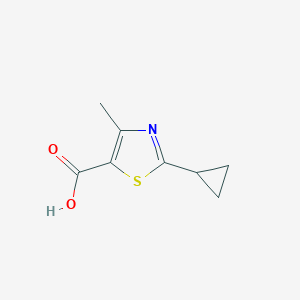

2-Cyclopropyl-4-methyl-1,3-thiazole-5-carboxylic acid

Description

2-Cyclopropyl-4-methyl-1,3-thiazole-5-carboxylic acid is a heterocyclic compound containing a thiazole ring. Thiazole derivatives are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and agrochemicals . This compound is characterized by the presence of a cyclopropyl group, a methyl group, and a carboxylic acid functional group attached to the thiazole ring.

Structure

3D Structure

Properties

IUPAC Name |

2-cyclopropyl-4-methyl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2S/c1-4-6(8(10)11)12-7(9-4)5-2-3-5/h5H,2-3H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYBUBSXEEWCBEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2CC2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136204-42-7 | |

| Record name | 2-cyclopropyl-4-methyl-1,3-thiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-4-methyl-1,3-thiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of substituted ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate with potassium carbonate in a mixture of methanol and water, followed by further treatment to yield the final compound .

Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropyl-4-methyl-1,3-thiazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and aldehydes.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

2-Cyclopropyl-4-methyl-1,3-thiazole-5-carboxylic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-4-methyl-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The thiazole ring can interact with various enzymes and receptors, modulating their activity. The compound’s biological effects are mediated through pathways involving oxidative stress, enzyme inhibition, and receptor binding .

Comparison with Similar Compounds

- 2-Methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid

- 2-Methylthiazole-4-carboxylic acid

Comparison: 2-Cyclopropyl-4-methyl-1,3-thiazole-5-carboxylic acid is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This differentiates it from other thiazole derivatives, potentially leading to unique biological activities and applications .

Biological Activity

Overview

2-Cyclopropyl-4-methyl-1,3-thiazole-5-carboxylic acid is a heterocyclic compound characterized by a thiazole ring, which is known for its diverse biological activities. Thiazole derivatives are often explored for their potential applications in pharmaceuticals and agrochemicals due to their ability to interact with various biological targets.

The biological activity of this compound primarily involves its interaction with DNA and enzymes such as topoisomerase II. This interaction can lead to DNA double-strand breaks, ultimately resulting in cell death. The compound's thiazole ring is reactive due to the presence of an acidic proton at C-2, allowing it to participate in various biochemical pathways that contribute to its biological effects.

Biological Activities

Research indicates that thiazole derivatives, including this compound, exhibit a wide range of biological activities:

- Antimicrobial : Effective against various bacterial strains.

- Antitumor : Exhibits cytotoxic effects on cancer cell lines.

- Anticonvulsant : Some thiazole derivatives show promise in seizure protection models.

- Anti-inflammatory and Analgesic : Potential for pain relief and inflammation reduction.

- Antioxidant : Inhibits oxidative stress by scavenging free radicals.

Antimicrobial Activity

In a study evaluating the antimicrobial properties of thiazole derivatives, this compound demonstrated significant activity against Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Antitumor Activity

A series of experiments assessed the cytotoxic effects of this compound on various cancer cell lines. The compound exhibited notable selectivity towards human lung adenocarcinoma cells (A549), with an IC50 value indicating strong anticancer potential. The mechanism was attributed to the induction of apoptosis through DNA damage .

Anticonvulsant Properties

In anticonvulsant studies, analogues of thiazole compounds were tested in the pentylenetetrazol (PTZ) model. Results indicated that certain derivatives of this compound provided significant protection against seizures, suggesting its potential as a therapeutic agent for epilepsy.

Comparative Analysis

The unique cyclopropyl group in this compound distinguishes it from other thiazole derivatives. This structural feature imparts distinct steric and electronic properties that may enhance its biological activity compared to similar compounds like 2-Methylthiazole-4-carboxylic acid.

| Compound Name | Structure | Biological Activity | IC50 (μM) |

|---|---|---|---|

| This compound | Structure | Antimicrobial, Antitumor | Varies by study |

| 2-Methylthiazole-4-carboxylic acid | Structure | Antimicrobial | Varies by study |

Q & A

Basic Research Questions

Q. What are the key structural features and synthetic routes for 2-cyclopropyl-4-methyl-1,3-thiazole-5-carboxylic acid?

- Answer : The compound features a thiazole ring substituted with a cyclopropyl group at position 4, a methyl group at position 2, and a carboxylic acid at position 5. Its molecular formula is C₈H₉NO₂S (molar mass: 183.23 g/mol) . A common synthetic route involves cyclization reactions starting from precursors like 2-methylthiazole and cyclopropylcarboxylic acid. Dehydrating agents (e.g., POCl₃) are used to facilitate ring formation, with precise control of temperature (typically 80–100°C), solvent (e.g., DMF or acetic acid), and reaction time (4–6 hours) to optimize yields .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

- Answer :

- Spectroscopy : Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Performance Liquid Chromatography (HPLC) are used to confirm purity and structural integrity. The carboxylic acid moiety shows a characteristic IR stretch at ~1700 cm⁻¹ .

- Crystallography : Single-crystal X-ray diffraction (SCXRD) reveals intermolecular interactions such as O—H⋯N and C—H⋯O hydrogen bonds, which stabilize the crystal lattice. Software like SHELX is employed for structure refinement .

Advanced Research Questions

Q. What methodologies are used to study its corrosion inhibition properties on mild steel in acidic environments?

- Answer :

- Electrochemical Techniques : Potentiodynamic polarization and Electrochemical Impedance Spectroscopy (EIS) measure corrosion current density (e.g., reduced from 2.65 mA·cm⁻² to 0.13 mA·cm⁻² in 0.5 M HCl) and adsorption behavior. The compound follows the Langmuir isotherm model, with a ∆G°ads value of -30.05 kJ·mol⁻¹, indicating spontaneous physisorption .

- Surface Analysis : Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) confirm the formation of a protective film on the metal surface .

Q. How can Density Functional Theory (DFT) predict the reactivity and adsorption mechanisms of this thiazole derivative?

- Answer : DFT calculations model the molecule’s electronic properties (e.g., frontier molecular orbitals, Fukui indices) to predict reactive sites. The carboxylic acid and thiazole ring act as electron donors, coordinating with metal surfaces. Computational results align with experimental data, showing strong adsorption at the cyclopropyl and methyl groups .

Q. What challenges arise in optimizing synthetic yields, and how are they addressed?

- Answer : Key challenges include:

- Byproduct Formation : Competing reactions during cyclization may produce undesired isomers. Solvent selection (e.g., acetic acid vs. DMF) and slow reagent addition mitigate this .

- Low Solubility : Recrystallization from DMF/acetic acid mixtures improves purity but requires precise temperature control to avoid decomposition .

Contradictions and Resolution

- Synthetic Yield Variability : reports yields up to 75% under optimized conditions, but reproducibility may vary due to sensitivity to moisture. Strict anhydrous protocols are recommended.

- Adsorption Mechanism : While DFT suggests chemisorption dominates, experimental ∆G°ads values (-30.05 kJ·mol⁻¹) indicate mixed physisorption/chemisorption. Further studies combining in-situ Raman spectroscopy and molecular dynamics simulations are needed .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.